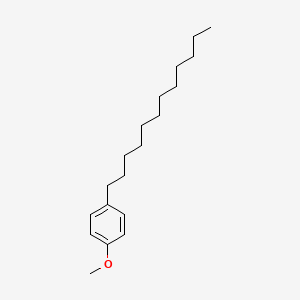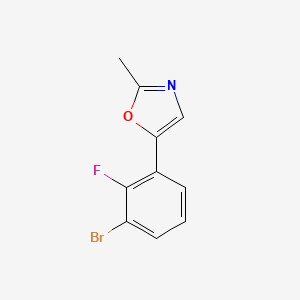![molecular formula C28H36N4O2Sn B13701761 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a pyridyl group, and a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form the corresponding piperazine derivative.
Introduction of the Pyridyl Group: The piperazine derivative is then reacted with 2-bromopyridine under basic conditions to introduce the pyridyl group.
Formation of the Benzamide Derivative: The resulting intermediate is then coupled with 4-(trimethylstannyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction: The pyridyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various aryl or alkyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and benign prostatic hyperplasia.
Neuroscience: It is investigated for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
Organic Synthesis: The trimethylstannyl group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound acts as a ligand for these receptors, modulating their activity and influencing physiological processes such as smooth muscle contraction.
Serotonin and Dopamine Receptors: It may also interact with these receptors, affecting neurotransmitter release and signaling pathways.
Comparación Con Compuestos Similares
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide can be compared with other similar compounds:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor activity, used for managing hypertension.
These comparisons highlight the unique structural features and potential therapeutic applications of this compound.
Propiedades
Fórmula molecular |
C28H36N4O2Sn |
|---|---|
Peso molecular |
579.3 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-yl-4-trimethylstannylbenzamide |
InChI |
InChI=1S/C25H27N4O2.3CH3.Sn/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;;/h3-14H,15-20H2,1H3;3*1H3; |
Clave InChI |
VBUWHTGZMMGMDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


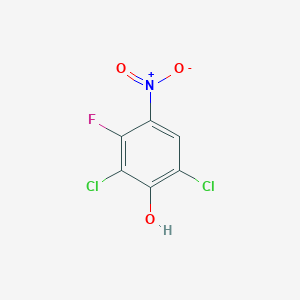
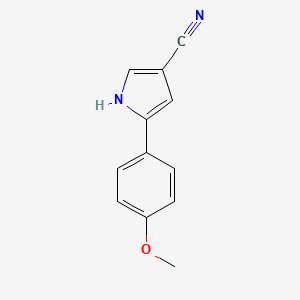
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
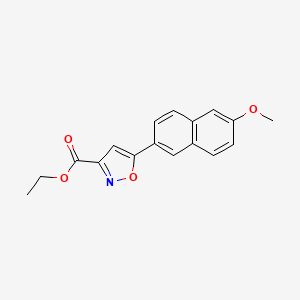
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
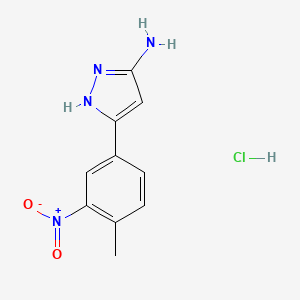

![2-[4-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B13701741.png)
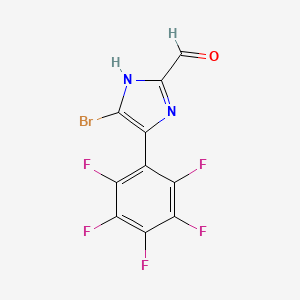

![2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)

